molecular formula C15H22O4 B14094459 (3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

Cat. No.: B14094459
M. Wt: 266.33 g/mol
InChI Key: ZFCRHGITKWEXDY-ZJYMWTMGSA-N
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Description

(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one is a complex organic compound with a unique structure It belongs to the class of azuleno[6,5-b]furan derivatives, characterized by a fused ring system that includes both azulene and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one typically involves multiple steps, starting from simpler precursors One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions to form the azulene-furan fused ring system

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction can produce diols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored as drug candidates for various diseases. The presence of multiple functional groups and stereocenters allows for the design of molecules with specific biological activities and improved pharmacokinetic properties.

Industry

In industrial applications, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one involves its interactions with molecular targets, such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit unique biological activities or chemical properties that make it particularly valuable for certain applications.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O4/c1-7-4-12-9(8(2)14(18)19-12)6-15(3)10(7)5-11(16)13(15)17/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9+,10?,11-,12+,13-,15-/m0/s1

InChI Key

ZFCRHGITKWEXDY-ZJYMWTMGSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](C[C@]3(C1C[C@@H]([C@@H]3O)O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1CC(C3O)O)C)C(=C)C(=O)O2

Origin of Product

United States

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